Dibekacin
描述
Dibekacin is an aminoglycoside antibiotic, which is a semisynthetic derivative of kanamycin . It has been used in combination with sulbenicillin . It is derived from kanamycin and has antitubercular as well as broad-spectrum antimicrobial properties .
Synthesis Analysis
Dibekacin can be synthesized from D-glucosamine and D-glucose using an oxidative decarboxylation reaction with lead tetraacetate and a reductive deacetoxylation reaction with sodium borohydride . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin .
Molecular Structure Analysis
The molecular formula of Dibekacin is C18H37N5O8 . Its molecular weight is 451.52 . The structure of Dibekacin was optimized and its energy value was minimized using the Gaussian 09 software .
Chemical Reactions Analysis
The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions . Solvent polarity was found to be an important factor affecting the ratio of product to impurities .
Physical And Chemical Properties Analysis
Dibekacin has a molecular weight of 451.52 and a formula of C18H37N5O8 . Its physical and chemical properties include a CLOGP of -3.41, LIPINSKI of 2, HAC of 13, HDO of 9, TPSA of 247.94, ALOGS of -1.13, and ROTB of 6 .
科学研究应用
1. Antibacterial Activity Dibekacin, a semisynthetic derivative of kanamicin B, exhibits high activity against a broad spectrum of gram-positive and gram-negative bacteria. Its efficacy is particularly noted in treating Pseudomonas aeruginosa, including strains resistant to other antibiotics like gentamicin and carbenicillin (Carlone et al., 1983). Additionally, dibekacin has shown strong antibacterial activity against staphylococci, streptococci, and aerobic Gram-negative bacilli, performing similarly to gentamicin, tobramycin, sisomicin, and netilmicin on sensitive strains and maintaining activity against strains with plasmidic resistance factors (Deforges et al., 1982).
2. Role in Treating MRSA Infections Arbekacin, a derivative of dibekacin, is developed and used extensively in Japan for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. Its pharmacokinetics were investigated using patients infected with MRSA, revealing that factors such as creatinine clearance, age, and body weight significantly influence drug clearance (Tanigawara et al., 2006).
3. Comparison with Other Antibiotics Studies comparing dibekacin with other antibiotics like gentamicin and various cephalosporins have shown that dibekacin can be more effective against certain bacterial strains, including Pseudomonas aeruginosa. However, its efficacy against other strains like Serratia may be lower compared to some antibiotics (Hill et al., 1981).
4. Pharmacokinetics and Tissue Distribution Pharmacokinetic studies indicate that dibekacin's behavior in the body is similar to that of gentamicin, with substantial renal cortical tissue concentrations observed in studies involving healthy dogs. These findings suggest potential similarities in the nephrotoxic effects of dibekacin and gentamicin (Whelton et al., 1980).
5. Activity Against Resistant Bacteria Dibekacin has shown high activity against Pseudomonas aeruginosa, including strains resistant to gentamicin. Its role in combating resistance development and cross-resistance among aminoglycosides is significant, making it a suitable choice for initial aminoglycoside therapy in hospital settings (Schassan & Witt, 1979)
6. Development and Chemical Aspects Dibekacin's development marked the first application of carbohydrate chemistry in the industry, aimed at creating derivatives effective against antibiotic-resistant strains. Its potent activity and relatively low ototoxicity make it an important semisynthetic antibiotic (Umezawa, 1982).
7. Treatment of Urinary Tract and Respiratory Infections Clinical trials have confirmed dibekacin's efficacy in treating various urinary tract infections, with very satisfactory local and systemic tolerance. Additionally, its use in treating bacterial respiratory tract infections has shown promising results, particularly against pathogens like Pseudomonas aeruginosa and Serratia marcescens (Leng et al., 1982; Hayashi & Okamoto, 1981).
安全和危害
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCQSGDBDPYCEO-XVZSLQNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022915 | |
Record name | Dibekacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibekacin | |
CAS RN |
34493-98-6 | |
Record name | Dibekacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibekacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibekacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13270 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dibekacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibekacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBEKACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。